Comparative Potency of CBM 301940 vs. a Related MCD Inhibitor
CBM 301940 demonstrates superior in vitro potency against malonyl-CoA decarboxylase (MCD) compared to the related compound Methyl 5-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-N-(morpholine-4-carbonyl)anilino]pentanoate. Its IC50 value is lower, indicating a higher binding affinity .
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | Methyl 5-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-N-(morpholine-4-carbonyl)anilino]pentanoate; 41.69 nM |
| Quantified Difference | CBM 301940 is 1.8-fold more potent (lower IC50). |
| Conditions | Assay conditions not explicitly provided in the primary source, but reported from a commercial database of bioactivity data . |
Why This Matters
For in vitro studies, a compound with higher potency allows for the use of lower concentrations, which can reduce the likelihood of off-target or cytotoxic effects.
